4-Chlorobutyloxyhydroxycalix[8]arene
Description
4-Chlorobutyloxyhydroxycalix[8]arene is a macrocyclic compound belonging to the calixarene family, characterized by an eight-membered aromatic ring (calix[8]arene) functionalized with 4-chlorobutyloxy and hydroxy groups. The calix[8]arene scaffold provides a large cavity (~8–10 Å diameter), enabling host-guest interactions with larger molecules or ions compared to smaller calix[4] or calix[6]arenes . The 4-chlorobutyloxy substituents enhance lipophilicity, while hydroxy groups contribute to hydrogen bonding and anion-binding capabilities.
Properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H104Cl8O16/c89-17-1-9-25-105-81-57-33-59-43-74(98)45-61(82(59)106-26-10-2-18-90)35-63-47-76(100)49-65(84(63)108-28-12-4-20-92)37-67-51-78(102)53-69(86(67)110-30-14-6-22-94)39-71-55-80(104)56-72(88(71)112-32-16-8-24-96)40-70-54-79(103)52-68(87(70)111-31-15-7-23-95)38-66-50-77(101)48-64(85(66)109-29-13-5-21-93)36-62-46-75(99)44-60(34-58(81)42-73(97)41-57)83(62)107-27-11-3-19-91/h41-56,97-104H,1-40H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZYBWDMWBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H104Cl8O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Selection and Stoichiometry
The deprotonation of phenolic hydroxyl groups is a prerequisite for nucleophilic substitution. Cs₂CO₃, employed in the O-alkylation of tetrathiacalixarene, demonstrates superior efficacy over weaker bases like K₂CO₃ due to its strong basicity and solubility in DMF. A molar ratio of 8:1 (Cs₂CO₃ to calixarene) ensures complete deprotonation of all eight hydroxyl groups, as evidenced by the quantitative alkylation of smaller calixarenes.
Table 1: Impact of Base on Alkylation Efficiency
Table 2: Solvent Effects on Reaction Yield
Alkylating Agent Optimization
4-Chlorobutyl Chloride vs. Bromide
The electrophilicity of the alkylating agent critically influences substitution rates. 4-Chlorobutyl chloride, while less reactive than its bromide counterpart, minimizes side reactions such as elimination. A 4:1 molar excess of chloride relative to calixarene achieves 68% yield, whereas bromide attains 72% but requires rigorous exclusion of moisture.
Temperature and Time Dependencies
Refluxing in DMF at 120°C for 20 h optimizes alkylation efficiency, as shorter durations (12 h) result in incomplete substitution (45% yield). Prolonged heating (>24 h) promotes degradation, reducing yields to 55%.
Purification and Structural Characterization
Chromatographic Separation
Crude reaction mixtures contain mono- to octa-alkylated products. Column chromatography on silica gel with a CHCl₃:MeOH (95:5) eluent resolves these species, with the octa-substituted derivative eluting first due to reduced polarity. Recrystallization from MeOH:CHCl₃ (3:1) yields colorless prisms suitable for X-ray diffraction.
Spectroscopic Confirmation
¹H NMR spectra of 4-chlorobutyloxyhydroxycalixarene exhibit a singlet at δ 4.30 ppm for methylene bridges, with AX systems at δ 8.07–7.19 ppm confirming naphthalene moieties. FT-ICR MALDI mass spectrometry verifies the molecular ion peak at m/z 1504.8148 (C₁₀₀H₁₁₂O₁₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyloxyhydroxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted calixarenes, while oxidation can produce carbonyl derivatives.
Scientific Research Applications
4-Chlorobutyloxyhydroxycalix8arene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex calixarene derivatives and supramolecular structures.
Biology: The compound has been investigated for its potential as a drug delivery vehicle due to its ability to form host-guest complexes with various molecules.
Medicine: Research has shown that calixarene derivatives, including 4-Chlorobutyloxyhydroxycalixarene, exhibit anticancer activity by inhibiting the proliferation of cancer cells.
Industry: The compound is used in the development of sensors and separation materials due to its ability to selectively bind to specific ions and molecules.
Mechanism of Action
The mechanism of action of 4-Chlorobutyloxyhydroxycalix8arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can encapsulate and transport therapeutic agents to target sites.
In anticancer applications, 4-Chlorobutyloxyhydroxycalix8arene has been shown to induce apoptosis in cancer cells by interacting with cellular membranes and disrupting their integrity . The compound’s ability to form complexes with metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Cavity Size and Flexibility
- Calix[8]arene Derivatives : The large cavity of calix[8]arenes (e.g., polyethylene glycol-functionalized calix[8]arene) allows selective interactions with bulky guests, such as gases or large organic molecules, as demonstrated in gas separation studies .
- Calix[6]arene Derivatives : Smaller cavities (~5–7 Å) favor anion binding (e.g., iodotriazole- or urea-functionalized calix[6]arenes), with enhanced selectivity for smaller anions like chloride or nitrate .
- Calix[4]arene Derivatives : Rigid, smaller cavities (e.g., 4-tert-butylcalix[4]arene) are optimal for cation binding, particularly alkali metals, when modified with crown ethers .
Substituent Effects
- 4-Chlorobutyloxyhydroxycalix[8]arene : The 4-chlorobutyloxy group increases lipophilicity (predicted c logP ~6–8, inferred from analogous calixarenes ), while hydroxy groups enable hydrogen bonding. This combination may balance membrane permeability and anion affinity.
- Calix[6]arene with Triazoles/Squaramides: Strong hydrogen-bond donors (e.g., squaramides in compound 3–5 ) exhibit high anion-binding constants (>10⁵ M⁻¹) but lower lipophilicity (c logP ~4–5).
- PEG-Functionalized Calix[8]arene : Polyethylene glycol (PEG) substituents improve hydrophilicity and gas separation efficiency (e.g., CO₂/N₂ selectivity) by introducing polar interaction sites .
- tert-Butylcalix[4]arene-Crown-6 : tert-Butyl groups enhance solubility in organic phases, while crown-6 ethers enable selective K⁺/Na⁺ separation (log K ~3.5 for K⁺) .
Table 1: Comparative Properties of Calixarene Derivatives
*logP values estimated from analogous compounds.
Anion Binding and Transport
- Calix[6]arenes with squaramides or thioureas show high anion-binding affinity (e.g., Cl⁻ Kₐ >10⁵ M⁻¹) and transport activity across lipid membranes . In contrast, this compound’s larger cavity may reduce anion-binding specificity but improve capacity for larger anions (e.g., sulfate or phosphate).
Separation Efficiency
- PEG-calix[8]arene achieves CO₂/N₂ selectivity ratios >30 due to polar PEG groups interacting with CO₂ . The hydrophobic 4-chlorobutyloxy groups in the target compound may instead favor organic contaminant removal or non-polar gas separation.
Ion Selectivity
- Crown-ether-functionalized calix[4]arenes excel in cation selectivity (e.g., K⁺ over Na⁺) , while this compound’s hydroxy groups could enable dual anion/cation binding, though this remains unexplored.
Challenges and Opportunities
- Synthesis Complexity : Functionalizing calix[8]arenes (e.g., asymmetric derivatization for chirality ) is more challenging than smaller analogs due to conformational flexibility.
- Innovation Potential: Combining the large cavity of calix[8]arenes with hybrid substituents (e.g., chloroalkyl and PEG) could unlock multifunctional materials for environmental or pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for 4-Chlorobutyloxyhydroxycalix[8]arene, and how can purity be ensured?
The synthesis typically involves base-catalyzed condensation of p-substituted phenols with formaldehyde under controlled conditions. For example, p-tert-butylphenol reacts with formaldehyde in a toluene-diphenyl ether solvent system at elevated temperatures to form calix[8]arene derivatives . Purification requires sequential Soxhlet extraction with acetone and ethyl acetate, followed by recrystallization. Purity can be verified via melting point analysis (>300°C for calix[8]arene derivatives) and high-resolution mass spectrometry (HRMS) .
Q. How can the conformational flexibility of this compound be characterized experimentally?
Temperature-dependent <sup>1</sup>H-NMR spectroscopy is critical for probing conformational dynamics. At lower temperatures, pseudoconic calix[4] subunits in calix[8]arenes exhibit restricted rotation, leading to distinct splitting patterns in NMR spectra. Comparative analysis with smaller homologs (e.g., calix[4]arene) helps identify pleated-loop conformers with anti-orientations that disrupt hydrogen bonding .
Q. What spectroscopic techniques are essential for confirming the host-guest binding properties of this compound?
UV-visible spectroscopy tracks colorimetric changes during guest inclusion (e.g., C60 complexation in toluene, where absorbance shifts indicate charge-transfer interactions). Solid-state NMR and FTIR spectroscopy provide evidence of non-covalent interactions, such as π-π stacking or hydrogen bonding, while SEM imaging reveals crystalline morphologies (e.g., square crystals 5–30 μm in size) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental data and proposed host-guest binding models?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to validate hypothesized structures. For instance, triangular arrays of C60-calix[8]arene complexes proposed via SEM and TEM were corroborated by simulations showing calixarenes in double-cone conformations bridging fullerenes . Discrepancies in binding stoichiometry (e.g., 1:1 vs. 2:1 ratios) can be addressed by adjusting simulation parameters to match spectroscopic data .
Q. What strategies improve the stability of this compound in supramolecular assemblies under varying pH conditions?
Small-angle X-ray scattering (SAXS) and Raman spectroscopy reveal pH-dependent assembly. At pH 4.0, sulfonato-calix[8]arene forms stable protein-ligand frameworks via synergistic hydrogen bonding and hydrophobic interactions. Adjusting substituent electronegativity (e.g., replacing tert-butyl with cyclohexyl groups) enhances stability in acidic environments .
Q. How do substituent modifications (e.g., chlorobutyloxy groups) influence the compound’s reactivity in catalytic or sensing applications?
Functionalization alters electron density and steric bulk. Electrophilic aromatic substitution at the para-position of phenolic units can be monitored via <sup>13</sup>C NMR. Chlorobutyloxy groups enhance selectivity for metal ion recognition (e.g., Ru<sup>2+</sup> complexes) by creating pre-organized binding pockets, as shown in dinuclear thiolato-bridged arene ruthenium studies .
Q. What methodologies address discrepancies in thermal analysis data (e.g., melting point variations) across studies?
Differential scanning calorimetry (DSC) under inert gas (N2) and controlled heating rates (e.g., 5°C/min) minimizes decomposition artifacts. Cross-referencing with X-ray crystallography data (e.g., lattice packing efficiency) clarifies anomalies, as calix[8]arene derivatives with tert-butyl groups exhibit higher melting points (>400°C) due to van der Waals interactions .
Methodological Notes
- Data Contradiction Analysis : Apply iterative refinement by integrating TEM, SEM, and spectroscopic data with computational models .
- Experimental Design : Use phase-selective crystallization (toluene/hexane mixtures) to isolate conformational isomers for NMR studies .
- Advanced Characterization : Combine SAXS, solid-state NMR, and electron diffraction for 3D structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
